3-Chloro-4-fluoro-1H-indazole
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Description
3-Chloro-4-fluoro-1H-indazole (CF-Indazole) is a heterocyclic aromatic compound composed of a nitrogen atom, a chlorine atom, a fluorine atom, and a carbon atom. It is a versatile synthetic building block that has been used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science. CF-Indazole has been studied extensively for its potential applications in medicinal chemistry, with promising results in the areas of cancer treatment and neurodegenerative diseases.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
Intermolecular Interactions and Structural Analysis : Research has shown that derivatives of 1,2,4-triazoles, including chloro and fluoro derivatives, exhibit significant intermolecular interactions such as C–H⋯π, C–H⋯X (X = –F, –Cl), and lp⋯π interactions. These interactions have been analyzed through experimental and theoretical approaches, highlighting the role of such derivatives in understanding molecular interactions in crystalline structures (Shukla et al., 2014).
Oxidative Cross-Coupling Reactions : A study demonstrated the use of 3-Chloro-4-fluoro-1H-indazole in the development of a library of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling, showcasing its utility in constructing complex molecules with potential applications in organic electronics and fluorescent probes (Cheng et al., 2016).
Biological Activities
- Antitumor Activity : The synthesis and characterization of compounds like 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been reported, with studies indicating their potential to inhibit the proliferation of cancer cell lines. This highlights the therapeutic potential of 3-Chloro-4-fluoro-1H-indazole derivatives in cancer treatment (Hao et al., 2017).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Triazole derivatives, including those related to 3-Chloro-4-fluoro-1H-indazole, have been synthesized and evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic media. These studies reveal the compounds' adsorption behaviors and their potential in protecting metals against corrosion, demonstrating the chemical's utility beyond pharmaceuticals (Li et al., 2007).
properties
IUPAC Name |
3-chloro-4-fluoro-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-6-4(9)2-1-3-5(6)10-11-7/h1-3H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJQBQRJMZSFQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646687 |
Source
|
Record name | 3-Chloro-4-fluoro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluoro-1H-indazole | |
CAS RN |
1000340-79-3 |
Source
|
Record name | 3-Chloro-4-fluoro-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80646687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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